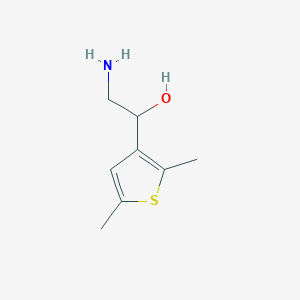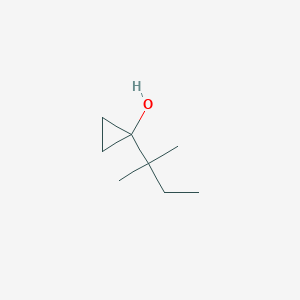
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 2-(1-oxoethyl)-6-methoxyphenol with sodium borohydride in methanol can yield this compound. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyphenol or 2-(1-carboxyethyl)-6-methoxyphenol.
Reduction: Formation of 2-(1-hydroxyethyl)-6-methoxycyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is used in the formulation of certain cosmetic products due to its antioxidant properties.
作用機序
The mechanism of action of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The compound’s antioxidant activity is attributed to the presence of the hydroxyethyl and methoxy groups, which facilitate the donation of hydrogen atoms.
類似化合物との比較
Similar Compounds
2-(1-Hydroxyethyl)-6-methoxyphenol: Lacks the stereochemistry of the (s)-enantiomer.
2-(1-Hydroxyethyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.
2-(1-Hydroxyethyl)-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methoxy groups enhances its antioxidant properties compared to similar compounds.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-[(1S)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,10-11H,1-2H3/t6-/m0/s1 |
InChIキー |
CKHIZEVLMKPTAJ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C(C(=CC=C1)OC)O)O |
正規SMILES |
CC(C1=C(C(=CC=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


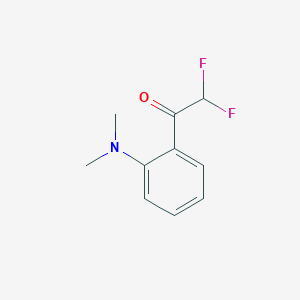
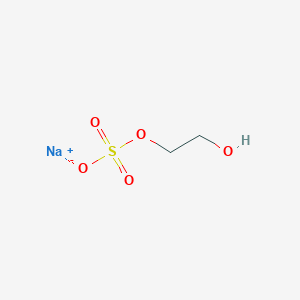
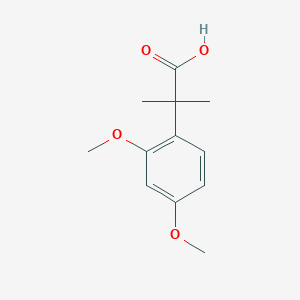
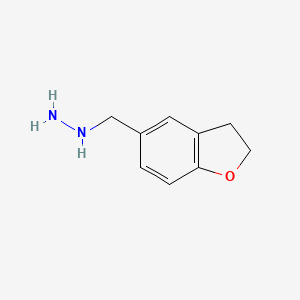

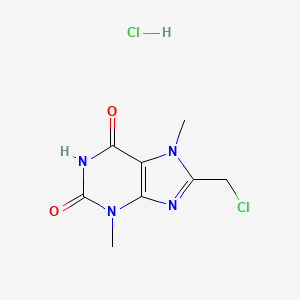
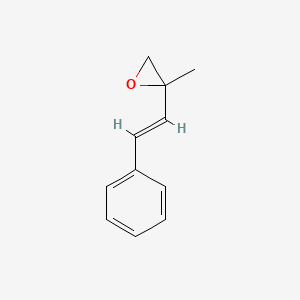

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)



